Histone H3 (1-21)

LSD1 Inhibition KDM1A Competitive Binding

Histone H3 (1-21) is a synthetic peptide corresponding to the first 21 amino acids of the N-terminal tail of human histone H3 (ARTKQTARKSTGGKAPRKQLA), a critical region harboring major post-translational modification (PTM) sites including lysine 4 (K4), lysine 9 (K9), lysine 14 (K14), and arginine 2/8/17. This peptide serves as a foundational tool in epigenetics research, widely utilized as a substrate for histone methyltransferases (HMTs) at K4 and K9, and histone acetyltransferases (HATs) at K9 and K14.

Molecular Formula C94H172N36O28
Molecular Weight 2254.6 g/mol
Cat. No. B15599278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3 (1-21)
Molecular FormulaC94H172N36O28
Molecular Weight2254.6 g/mol
Structural Identifiers
InChIInChI=1S/C94H172N36O28/c1-46(2)42-63(84(150)115-50(6)91(157)158)125-81(147)61(30-32-66(100)135)121-76(142)55(23-11-15-35-96)119-79(145)59(27-19-39-109-93(104)105)123-86(152)65-29-21-41-130(65)90(156)49(5)114-75(141)54(22-10-14-34-95)116-69(138)44-111-68(137)43-112-87(153)70(51(7)132)127-85(151)64(45-131)126-80(146)56(24-12-16-36-97)120-78(144)58(26-18-38-108-92(102)103)118-74(140)48(4)113-88(154)71(52(8)133)128-83(149)62(31-33-67(101)136)122-77(143)57(25-13-17-37-98)124-89(155)72(53(9)134)129-82(148)60(117-73(139)47(3)99)28-20-40-110-94(106)107/h46-65,70-72,131-134H,10-45,95-99H2,1-9H3,(H2,100,135)(H2,101,136)(H,111,137)(H,112,153)(H,113,154)(H,114,141)(H,115,150)(H,116,138)(H,117,139)(H,118,140)(H,119,145)(H,120,144)(H,121,142)(H,122,143)(H,123,152)(H,124,155)(H,125,147)(H,126,146)(H,127,151)(H,128,149)(H,129,148)(H,157,158)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t47-,48-,49-,50-,51+,52+,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1
InChIKeyOJIDDTQPKBXBPY-LSFKTUMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Histone H3 (1-21) Peptide: Core Specifications and Procurement Baseline for Epigenetic Research


Histone H3 (1-21) is a synthetic peptide corresponding to the first 21 amino acids of the N-terminal tail of human histone H3 (ARTKQTARKSTGGKAPRKQLA), a critical region harboring major post-translational modification (PTM) sites including lysine 4 (K4), lysine 9 (K9), lysine 14 (K14), and arginine 2/8/17 . This peptide serves as a foundational tool in epigenetics research, widely utilized as a substrate for histone methyltransferases (HMTs) at K4 and K9, and histone acetyltransferases (HATs) at K9 and K14 [1]. The unmodified 1-21 fragment provides a defined chemical baseline essential for quantifying enzyme activity and inhibitor potency, distinct from full-length histone proteins or heterogenous nucleosomal substrates.

Why Generic Histone H3 Peptides Cannot Be Interchanged with Histone H3 (1-21) in Quantitative Assays


While numerous histone H3 N-terminal peptides of varying lengths (e.g., 1-15, 1-34, 1-35, 21-44) are commercially available, they are not functionally interchangeable with Histone H3 (1-21) in quantitative enzymatic and binding assays. The specific 21-amino acid truncation uniquely balances sequence coverage with assay practicality: it encompasses the essential K4, K9, and K14 modification hotspots required for methyltransferase and acetyltransferase activity, yet is short enough to minimize non-specific aggregation and interference observed with longer fragments . Furthermore, substitution with shorter peptides (e.g., 1-15) results in the loss of C-terminal epitopes and structural context necessary for recognition by certain reader domains and antibodies, while longer peptides (e.g., 1-35) introduce additional lysine residues (K18, K23, K27, K36) that can confound PTM-specific enzyme kinetics [1]. The 1-21 fragment therefore represents a defined, widely validated intermediate that ensures cross-study comparability and minimizes off-target modification artifacts in high-throughput screening.

Quantitative Differentiation: Histone H3 (1-21) vs. Closest Analogs and In-Class Alternatives


Competitive Inhibition of KDM1A/LSD1: Histone H3 (1-21) vs. Full-Length Histone H3 (1-135)

The unmodified Histone H3 (1-21) peptide acts as a tight-binding, competitive inhibitor of lysine-specific demethylase 1 (KDM1A/LSD1). While full-length histone H3 (1-135) also exhibits inhibition, the 21-mer fragment demonstrates equivalent inhibitory capacity, validating its use as a simplified, cost-effective surrogate for mechanistic and screening studies. The quantitative data confirm that the 1-21 fragment retains the essential N-terminal binding determinants required for active site competition [1].

LSD1 Inhibition KDM1A Competitive Binding

Substrate Utility: Quantitative Coverage of Key Modification Hotspots

Histone H3 (1-21) is quantitatively validated as a substrate for methyltransferase activity at two distinct lysine residues (K4 and K9) and acetyltransferase activity at two residues (K9 and K14). This dual-enzyme, multi-site utility is a direct function of its precise 21-amino acid length, which spans residues 1-21 of the human H3 N-terminus. In contrast, shorter fragments (e.g., H3 1-15) lack the C-terminal K14 residue, eliminating their utility for K14 acetyltransferase assays. Longer fragments introduce additional modification sites (e.g., K18, K23) that complicate kinetic analysis [1].

Methyltransferase Assay Acetyltransferase Assay Substrate Specificity

Reader Domain Recognition: Context-Dependent Binding Affinity of H3 (1-21)K14Ac

The K14-acetylated variant of Histone H3 (1-21), H3(1-21)K14Ac, enables high-resolution structural determination of reader domain complexes that are unattainable with shorter peptides. The 1-21 sequence provides the necessary flanking residues for stable crystal lattice formation. The crystal structure of ATAD2A bromodomain in complex with H3(1-21)K14Ac (PDB ID: 4TT4) was solved at a resolution of 1.71 Å, revealing specific conformational flexibility in the bromodomain that accommodates both the natural peptide ligand and small molecule inhibitors [1]. Peptides shorter than 1-21 (e.g., 1-15) often fail to produce diffracting crystals for this class of domains due to insufficient protein-peptide interface surface area.

Bromodomain ATAD2A Structural Biology

Demethylase Inhibition Potency: H3 (1-21)K4me3 Fragment vs. Full-Length Substrate Competition

In the context of histone lysine demethylase 5A (KDM5A) inhibition, the unmodified H3 (1-21) peptide functions as a mixed-type inhibitor with a quantifiable Ki value of 74,000 nM (74 µM) [1]. This contrasts sharply with the use of the fully modified H3(1-21)K4me3 peptide, which serves as the enzyme's natural substrate with significantly different binding kinetics. The unmodified 1-21 peptide provides a baseline for distinguishing competitive vs. mixed-type inhibition mechanisms, which is critical for characterizing small molecule inhibitor selectivity.

KDM5A Inhibition Demethylase Assay H3K4me3

Optimal Research and Procurement Scenarios for Histone H3 (1-21) Peptide


High-Throughput Screening (HTS) for H3K4 and H3K9 Methyltransferase Inhibitors

For drug discovery programs targeting lysine methyltransferases (e.g., G9a, SETD7, MLL complexes), Histone H3 (1-21) serves as the optimal peptide substrate. Its defined length eliminates the signal noise and high background associated with longer histone tails or heterogeneous nucleosome preparations. The peptide's dual recognition at K4 and K9 allows a single assay format to be used for screening against multiple enzyme targets, significantly streamlining compound library profiling and validation workflows. The quantitative inhibition data (e.g., competitive inhibition of LSD1 [1]) further supports its use in counter-screening panels to assess compound selectivity.

Bromodomain and Chromatin Reader Domain Interaction Mapping

The 1-21 peptide, particularly when acetylated at K14 (H3(1-21)K14Ac) or methylated at K9 (H3(1-21)K9me3), is the preferred length for structural biology and biophysical characterization of reader domains. Its success in generating high-resolution co-crystal structures with challenging targets like the ATAD2A bromodomain (PDB: 4TT4) [1] makes it the go-to choice for X-ray crystallography, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) studies aimed at understanding the molecular basis of epigenetic recognition and developing targeted protein-protein interaction inhibitors.

Antibody Specificity and Quality Control Validation

Procuring Histone H3 (1-21) peptides with specific modifications (e.g., unmodified, K4me3, K9ac, K14ac) is essential for validating the specificity and lot-to-lot consistency of commercial histone modification antibodies. Due to the precise sequence coverage of the 1-21 region, these peptides provide a clean, quantitative benchmark for enzyme-linked immunosorbent assays (ELISA), dot blots, and peptide competition assays. This application ensures that antibodies used in chromatin immunoprecipitation (ChIP) and immunohistochemistry (IHC) recognize the intended PTM state without cross-reactivity to adjacent modifications [1].

Demethylase (KDM) Activity and Inhibition Assays

The unmodified Histone H3 (1-21) peptide is a critical control and mechanistic probe in lysine demethylase (KDM) research. While modified versions (e.g., H3(1-21)K4me3) serve as substrates, the unmodified peptide acts as a competitive inhibitor of enzymes like KDM1A/LSD1 [1] and a mixed-type inhibitor of KDM5A (Ki = 74 µM) [2]. This differential behavior enables researchers to quantitatively distinguish between substrate-competitive and allosteric small molecule inhibitors during lead optimization, a critical decision point in advancing drug candidates for oncology and neurology indications.

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